
rel-(3aR,7aR)-1-Ethylideneoctahydro-7a-methyl-1H-indene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
rel-(3aR,7aR)-1-Ethylideneoctahydro-7a-methyl-1H-indene is a complex organic compound with a unique structure that includes an ethylidene group and a methyl group attached to an octahydroindene core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rel-(3aR,7aR)-1-Ethylideneoctahydro-7a-methyl-1H-indene typically involves multiple steps, starting from simpler organic molecules. One common method involves the hydrogenation of a precursor compound under specific conditions to achieve the desired stereochemistry. The reaction conditions often include the use of catalysts such as palladium on carbon (Pd/C) and hydrogen gas at elevated pressures and temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale hydrogenation reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques such as distillation and chromatography is also common to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
rel-(3aR,7aR)-1-Ethylideneoctahydro-7a-methyl-1H-indene can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas and a metal catalyst to further hydrogenate the compound.
Substitution: Nucleophilic substitution reactions can occur, where functional groups such as halides can be introduced into the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂), palladium on carbon (Pd/C)
Substitution: Halogenating agents such as bromine (Br₂) or chlorine (Cl₂)
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Fully hydrogenated derivatives
Substitution: Halogenated derivatives
Scientific Research Applications
rel-(3aR,7aR)-1-Ethylideneoctahydro-7a-methyl-1H-indene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of rel-(3aR,7aR)-1-Ethylideneoctahydro-7a-methyl-1H-indene involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- rel-(2R,3aR,7aR)-Octahydro-1H-indole-2-carboxylic acid
- rel-(3aR,7aR)-Octahydrofuro[2,3-c]pyridine hydrochloride
- 1-[rel-(3aR,7aR)-7a-(methoxymethyl)-5-(thiophene-2-sulfonyl)octahydro-2H-pyrrolo[3,4-c]pyridin-2-yl]ethan-1-one
Uniqueness
rel-(3aR,7aR)-1-Ethylideneoctahydro-7a-methyl-1H-indene is unique due to its specific stereochemistry and the presence of both an ethylidene and a methyl group. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications where other similar compounds may not be as effective.
Properties
Molecular Formula |
C12H20 |
|---|---|
Molecular Weight |
164.29 g/mol |
IUPAC Name |
(3E,3aR,7aR)-3-ethylidene-3a-methyl-2,4,5,6,7,7a-hexahydro-1H-indene |
InChI |
InChI=1S/C12H20/c1-3-10-7-8-11-6-4-5-9-12(10,11)2/h3,11H,4-9H2,1-2H3/b10-3+/t11-,12+/m1/s1 |
InChI Key |
PLNRDADPGQMIIQ-BKAIQDJRSA-N |
Isomeric SMILES |
C/C=C/1\CC[C@@H]2[C@]1(CCCC2)C |
Canonical SMILES |
CC=C1CCC2C1(CCCC2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





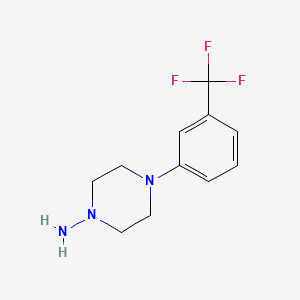
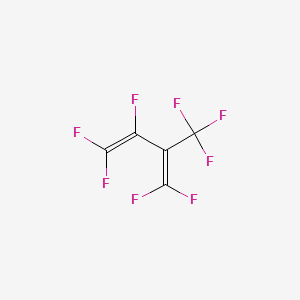
![1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-phenylmethoxypyridin-2-one](/img/structure/B13417252.png)
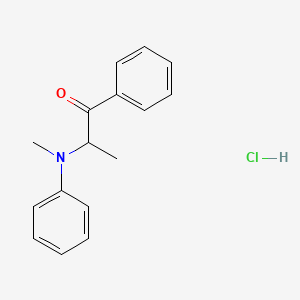


![N-[2-(2-bromo-4-methylphenoxy)ethyl]-3-methoxypropan-1-amine](/img/structure/B13417267.png)
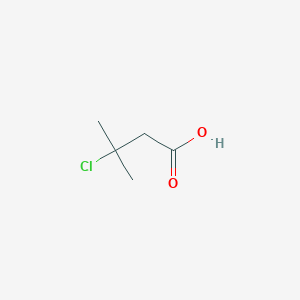
![3,4-dihydro-1H-[1,4]oxazino[4,3-a]benzimidazole](/img/structure/B13417271.png)
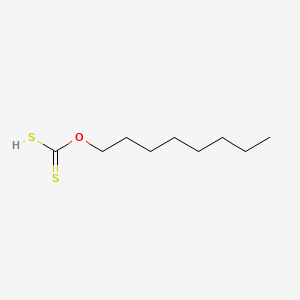
![trimethyl-[3-(1,1,2,2,3,3,4,4,5,5,5-undecafluoropentylsulfonylamino)propyl]azanium;sulfate](/img/structure/B13417289.png)
